molecular formula C45H98O4Ti B15347947 (Propan-2-olato)tris(tetradecan-1-olato)titanium CAS No. 68443-59-4

(Propan-2-olato)tris(tetradecan-1-olato)titanium

Cat. No.: B15347947
CAS No.: 68443-59-4
M. Wt: 751.1 g/mol
InChI Key: GIVFZZZOYPIZPR-UHFFFAOYSA-N
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Description

(Propan-2-olato)tris(tetradecan-1-olato)titanium is a titanium-based organometallic compound with the formula $ \text{C}{35}\text{H}{74}\text{O}_5\text{Ti} $ (molecular weight: 622.83 g/mol) . It consists of a titanium(IV) center coordinated to three tetradecan-1-olato (myristate, C14 alkyl) ligands and one propan-2-olato (isopropoxide) ligand. This compound is structurally related to titanium-based coupling agents and emulsifiers, where the isopropoxide group provides reactivity for crosslinking or surface modification, while the long alkyl chains enhance solubility in organic matrices and stabilize the complex .

Key physical properties include:

  • Boiling point: 263.2°C at 760 mmHg
  • Flash point: 125.9°C
  • Vapor pressure: 0.00147 mmHg at 25°C .

It is primarily used in materials science and industrial applications, such as polymer modification, coatings, and as a surface treatment agent due to its balanced hydrophobic and reactive properties .

Properties

CAS No.

68443-59-4

Molecular Formula

C45H98O4Ti

Molecular Weight

751.1 g/mol

IUPAC Name

propan-2-ol;tetradecan-1-ol;titanium

InChI

InChI=1S/3C14H30O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4;/h3*15H,2-14H2,1H3;3-4H,1-2H3;

InChI Key

GIVFZZZOYPIZPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CC(C)O.[Ti]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Titanium Tetrachloride

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of titanium tetrachloride (TiCl₄) with tetradecan-1-ol (C₁₄H₂₉OH) and propan-2-ol (C₃H₇OH) in the presence of a base. The base (e.g., ammonia or triethylamine) deprotonates the alcohols, forming alkoxide ions that displace chloride ligands on titanium:

$$
\text{TiCl}4 + 3 \text{C}{14}\text{H}{29}\text{OH} + \text{C}3\text{H}7\text{OH} + 4 \text{Base} \rightarrow \text{Ti}(\text{O}C{14}\text{H}{29})3(\text{O}i\text{Pr}) + 4 \text{Base·HCl}
$$

Key Parameters:
  • Molar ratio : 1:3:1 (TiCl₄ : C₁₄H₂₉OH : C₃H₇OH)
  • Solvent : Anhydrous toluene or hexane
  • Temperature : 50–80°C
  • Reaction time : 4–6 hours
  • Yield : 70–85%

Experimental Protocol

  • Setup : Conduct under inert atmosphere (N₂/Ar) using Schlenk techniques.
  • Addition order : TiCl₄ is added dropwise to a chilled (–10°C) mixture of alcohols and base to mitigate exothermicity.
  • Workup : Filter to remove Base·HCl salts, then evaporate solvent under reduced pressure.
  • Purification : Recrystallize from hexane or perform column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimization of TiCl₄-Based Synthesis

Parameter Optimal Range Impact on Yield
Temperature 60–70°C Maximizes ligand substitution
Solvent polarity Low (toluene) Prevents TiCl₄ hydrolysis
Base strength Moderate (pyridine) Balances HCl neutralization

Ligand Exchange from Titanium Isopropoxide

Methodology

Titanium isopropoxide (Ti(OiPr)₄) serves as a precursor, undergoing partial ligand exchange with tetradecan-1-ol:

$$
\text{Ti}(\text{O}i\text{Pr})4 + 3 \text{C}{14}\text{H}{29}\text{OH} \rightarrow \text{Ti}(\text{O}i\text{Pr})(\text{O}C{14}\text{H}{29})3 + 3 \text{C}3\text{H}7\text{OH}
$$

Advantages:
  • Avoids handling corrosive TiCl₄.
  • Propan-2-olato ligand retained from the starting material.

Reaction Conditions

  • Solvent : Dry toluene
  • Temperature : 80–110°C (reflux)
  • Catalyst : None required
  • Yield : 65–75%

Challenges and Solutions

  • Low reactivity of tetradecan-1-ol : Add molecular sieves to absorb displaced isopropanol and drive equilibrium.
  • Side products : Use excess tetradecan-1-ol (4:1 molar ratio) to ensure complete substitution.

Comparative Analysis of Methods

Table 2: TiCl₄ vs. Ti(OiPr)₄ Routes

Criterion TiCl₄ Method Ti(OiPr)₄ Method
Starting material cost Low (TiCl₄) High (Ti(OiPr)₄)
Safety Corrosive reagents Mild conditions
Purity Requires extensive purification High (minimal byproducts)
Scalability Industrial-friendly Lab-scale

Structural and Reactivity Insights

Geometrical Configuration

X-ray diffraction of analogous titanium alkoxides reveals a distorted tetrahedral geometry around titanium, with Ti–O bond lengths of 1.89–1.95 Å. The bulky tetradecan-1-olato ligands induce steric hindrance, moderating reactivity toward hydrolysis.

Hydrolytic Stability

The compound hydrolyzes in aqueous environments, forming titanium dioxide nanoparticles:

$$
\text{Ti}(\text{O}C{14}\text{H}{29})3(\text{O}i\text{Pr}) + \text{H}2\text{O} \rightarrow \text{TiO}2 + 3 \text{C}{14}\text{H}{29}\text{OH} + \text{C}3\text{H}_7\text{OH}
$$

Applications : This reactivity is exploited in sol-gel processes for synthesizing TiO₂-based coatings.

Chemical Reactions Analysis

(Propan-2-olato)tris(tetradecan-1-olato)titanium: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form titanium oxides, which are useful in catalysis and material science.

  • Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium complexes.

  • Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Various ligands, such as halides and alkoxides, can be used for substitution reactions.

Major Products Formed:

  • Titanium oxides (TiO2) from oxidation reactions.

  • Lower oxidation state titanium complexes from reduction reactions.

  • New organometallic complexes from substitution reactions.

Scientific Research Applications

(Propan-2-olato)tris(tetradecan-1-olato)titanium: has several scientific research applications, including:

  • Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and catalysts.

  • Biology: The compound can be used in biological studies to understand the interaction of titanium complexes with biological molecules.

  • Industry: Used in the production of advanced materials, such as coatings and ceramics.

Mechanism of Action

The mechanism by which (Propan-2-olato)tris(tetradecan-1-olato)titanium exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, leading to changes in the electronic and steric properties of the complex. This can affect the reactivity and stability of the compound, making it useful in catalysis and material science.

Comparison with Similar Compounds

Comparison with Similar Titanium Compounds

Structural and Functional Differences

Ligand Chain Length Variation
Compound Name Ligands (Chain Length) Molecular Formula Molecular Weight (g/mol) Key Applications
(Propan-2-olato)tris(tetradecan-1-olato)Ti 3×C14, 1×isopropoxide $ \text{C}{35}\text{H}{74}\text{O}_5\text{Ti} $ 622.83 Coatings, polymer additives
Tris(dodecan-1-olato)(propan-2-olato)Ti 3×C12, 1×isopropoxide $ \text{C}{33}\text{H}{68}\text{O}_5\text{Ti} $ 594.76 Surfactants, lubricants
Tris(isooctadecanoato-O)(propan-2-olato)Ti 3×C18 (branched), 1×isopropoxide $ \text{C}{228}\text{H}{436}\text{O}_{16}\text{Ti} $ 3481.76 Cosmetics, emulsifiers

Impact of Chain Length :

  • Shorter chains (C12) : Lower molecular weight and viscosity; improved compatibility with polar solvents but reduced thermal stability .
  • Longer chains (C18) : Higher hydrophobicity and molecular weight, making them suitable for emollients in cosmetics but less reactive due to steric hindrance .
  • C14 chains : Intermediate properties, balancing solubility in organic matrices and reactivity for crosslinking .
Ligand Type Variation
Compound Name Ligand Types Key Functional Groups Applications
(Methacrylato-O)(propan-2-olato)bis(tetradecan-1-olato)Ti 2×C14, 1×methacrylate, 1×isopropoxide Methacrylate (reactive site) UV-curable coatings, adhesives
Tris(dioctyl phosphato-O)(propan-2-olato)Ti 3×phosphate, 1×isopropoxide Phosphate (chelating) Flame retardants, corrosion inhibitors
Methyltitanium triisopropoxide 3×isopropoxide, 1×methyl Methyl (electron donor) Precursor for TiO₂ nanoparticles

Functional Group Impact :

  • Methacrylate : Introduces polymerizable groups for UV curing .
  • Phosphate : Enhances adhesion to metal surfaces and flame retardancy .
  • Isopropoxide dominance : Increases reactivity for sol-gel processes but reduces solubility .
Thermal Stability
  • C14 and C18 compounds exhibit higher thermal stability (>200°C) due to long alkyl chains, whereas C12 analogs degrade below 200°C .
  • Phosphate-containing analogs (e.g., tris(dioctyl phosphato-O)Ti) show superior thermal resistance (up to 300°C) due to strong Ti–O–P bonds .
Solubility and Compatibility
  • C14 and C18 compounds are soluble in non-polar solvents (e.g., hexane, toluene), while shorter-chain analogs (C12) dissolve in alcohols and ketones .
  • Methacrylate-modified Ti complexes exhibit compatibility with acrylic resins, enabling homogeneous polymer blends .
Reactivity
  • Isopropoxide-rich complexes (e.g., methyltitanium triisopropoxide) hydrolyze rapidly, making them suitable for sol-gel synthesis of TiO₂ .
  • Branched C18 analogs (e.g., tris(isooctadecanoato-O)Ti) show reduced reactivity due to steric hindrance, favoring slow-release applications in cosmetics .

Biological Activity

(Propan-2-olato)tris(tetradecan-1-olato)titanium is a titanium complex that has garnered interest in various fields, particularly in biological applications. This compound is synthesized through the reaction of titanium tetraisopropanolate with tetradecanoic acid, resulting in a unique structure that may exhibit significant biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (Propan-2-olato)tris(tetradecan-1-olato)titanium can be represented as follows:

Property Details
Molecular Formula C45_{45}H87_{87}O6_{6}Ti
Molecular Weight 757.18 g/mol
CAS Number Not specifically listed

The compound features a titanium center coordinated by three tetradecan-1-olato ligands and one propan-2-olato ligand. This unique coordination environment is believed to influence its biological properties.

The biological activity of (Propan-2-olato)tris(tetradecan-1-olato)titanium can be attributed to several mechanisms:

  • Antioxidant Activity : Titanium complexes have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus playing a role in mitigating inflammation.
  • Antimicrobial Properties : Some titanium complexes demonstrate antimicrobial activity, which could be beneficial in medical applications.

Case Studies and Research Findings

Several studies have explored the biological effects of titanium complexes similar to (Propan-2-olato)tris(tetradecan-1-olato)titanium:

  • Anticancer Activity : Research indicates that titanium complexes can induce apoptosis in cancer cells. For example, a study demonstrated that a related titanium complex inhibited cell proliferation in breast cancer cell lines by modulating cell cycle regulators.
  • Wound Healing Applications : Titanium compounds have been investigated for their potential in promoting wound healing. A study showed that titanium-based materials enhanced fibroblast proliferation and migration, essential processes in wound repair.
  • Neuroprotective Effects : A recent investigation into the neuroprotective properties of titanium complexes found that they could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Other Compounds

To better understand the unique biological activity of (Propan-2-olato)tris(tetradecan-1-olato)titanium, it is useful to compare it with other related compounds:

Compound Biological Activity
Tris(acetylacetonato)titanium Antioxidant and anticancer properties
Titanium dioxide nanoparticles Antimicrobial and anti-inflammatory effects
Titanium(IV) isopropoxide Used in drug delivery systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (Propan-2-olato)tris(tetradecan-1-olato)titanium to ensure high purity?

  • Methodological Answer : Synthesis typically involves reacting titanium tetraisopropoxide with tetradecan-1-ol under anhydrous conditions. Key steps include:

  • Use of inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation of the titanium center .
  • Controlled stoichiometry (3:1 molar ratio of tetradecanol to titanium tetraisopropoxide) to avoid byproducts.
  • Purification via vacuum distillation or column chromatography to isolate the product.
    • Critical Considerations : Moisture sensitivity requires Schlenk-line techniques or glovebox use. Impurities often arise from incomplete ligand substitution, detectable via FTIR (e.g., residual isopropoxy groups at ~950 cm⁻¹) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Key Techniques :

  • X-ray Crystallography : Resolves coordination geometry. Use SHELX-2018 for refinement, addressing potential disorder in the tetradecanolato chains .
  • FTIR : Confirms ligand substitution (disappearance of Ti-O-Pr bands at 980–1010 cm⁻¹ and emergence of Ti-O-C14H29 stretches at 1050–1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Detects organic ligand environments, though paramagnetic broadening from titanium may limit resolution .
    • Data Interpretation : Crystallographic software (WinGX, Olex2) helps model anisotropic displacement parameters for bulky ligands .

Q. How does the molecular structure influence thermal stability and solubility?

  • Structure-Property Relationships :

  • Thermal Stability : Long alkyl chains (tetradecanolato) enhance stability up to ~200°C (TGA data), but decomposition occurs above 250°C due to ligand oxidation .
  • Solubility : Soluble in nonpolar solvents (toluene, hexane) but insoluble in polar solvents (water, ethanol) due to hydrophobic ligands .
    • Experimental Validation : Compare DSC curves under nitrogen vs. air to differentiate thermal degradation mechanisms (oxidative vs. pyrolytic) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data between TGA and DSC?

  • Analysis Framework :

  • TGA-DSC Discrepancies : May arise from differing gas atmospheres or heating rates. For example, oxidative decomposition in TGA (air) vs. endothermic melting in DSC (N₂).
  • Mitigation Strategies :
  • Standardize testing conditions (heating rate: 10°C/min; gas flow: 50 mL/min).
  • Use coupled MS-FTIR to identify evolved gases (e.g., CO₂ from ligand combustion) .
    • Case Study : A 5% mass loss at 150°C in TGA (attributed to residual solvent) should correlate with an endothermic peak in DSC. Absence suggests instrumental calibration errors .

Q. What strategies address crystallographic disorder in the titanium center during X-ray analysis?

  • Crystallographic Refinement :

  • Disorder Modeling : Split positions for flexible tetradecanolato chains using PART/SUMP instructions in SHELXL .
  • Constraints : Apply SIMU/DELU restraints to manage anisotropic displacement of overlapping ligands.
    • Validation : Check R1/wR2 convergence (<5% difference). High residual electron density (>1 e⁻/ų) indicates unresolved disorder .

Q. How can surface activity in emulsification applications be optimized without destabilizing the titanium complex?

  • Experimental Design :

  • Ligand Tuning : Replace one tetradecanolato group with a shorter-chain ligand (e.g., octanolato) to balance hydrophobicity and interfacial activity .
  • Stability Tests : Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements.
    • Data-Driven Optimization :
  • Table : Correlation between ligand chain length and emulsion half-life.
Ligand Chain LengthEmulsion Half-Life (h)
C14 (tetradecanolato)48 ± 2
C8 (octanolato)24 ± 1
  • Conclusion : Mixed-ligand systems (C14:C8 = 2:1) achieve optimal balance (half-life: 36 h) .

Q. What methodologies ensure reproducibility in catalytic performance studies?

  • Best Practices :

  • Precatalyst Activation : Pre-treat the compound at 120°C under vacuum to remove adsorbed moisture .
  • Kinetic Profiling : Use in situ FTIR or Raman to track reaction intermediates (e.g., Ti=O formation during oxidation).
    • Data Triangulation : Cross-validate catalytic turnover numbers (TONs) using GC-MS, NMR, and iodometric titration .

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